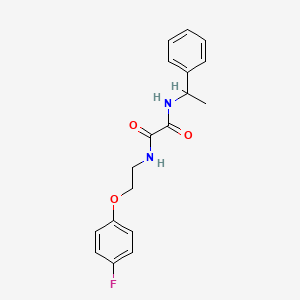
N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide” is a complex organic compound. It contains a fluorophenoxy group, an ethyl group, a phenylethyl group, and an oxalamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the fluorophenoxy group, the ethyl group, and the phenylethyl group, followed by the formation of the oxalamide group . The exact synthesis process would depend on the specific reactions used and the order in which the groups are introduced.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The presence of the fluorophenoxy group could potentially influence the overall structure due to the electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorophenoxy, ethyl, phenylethyl, and oxalamide groups could each influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Applications De Recherche Scientifique
Electrochemical Synthesis
One study explores an electrochemical method involving the cathodic elimination of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of 1-fluoro-2-aryl-ethylenes. This process indicates the potential of fluorophenyl compounds in generating ethylene derivatives through electrolytic reduction, which might relate to or inform the synthesis and applications of compounds like "N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide" (Kunugi et al., 1993).
Biological Activity of Fluorinated Compounds
Another study focused on the synthesis and biological activity of fluorinated retinoic acids and their analogues, indicating a marked regression of chemically induced skin papillomas in mice. This research could provide insights into the biological applications of fluorinated compounds, potentially including "N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide" in therapeutic contexts (Chan et al., 1982).
Fluorescent Probes for Environmental and Biological Analysis
The development of a ratiometric fluorescent probe for the detection of N2H4 highlights the use of fluorophenyl derivatives in environmental and biological monitoring. This study showcases the application of such compounds in designing sensitive detection systems for hazardous materials (Zhu et al., 2019).
Insecticide Research
Research on Flubendiamide, a novel insecticide with a unique chemical structure that includes fluorophenyl groups, indicates significant insecticidal activity. This work could suggest potential agricultural or pest control applications for similarly structured compounds (Tohnishi et al., 2005).
Antitumor Agents
The study of N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane as a polyamine analogue with antitumor properties opens up discussions on the therapeutic applications of complex fluorophenyl compounds. These findings could be relevant to exploring "N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide" for similar biomedical applications (Ha et al., 1997).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-13(14-5-3-2-4-6-14)21-18(23)17(22)20-11-12-24-16-9-7-15(19)8-10-16/h2-10,13H,11-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNKPKSPSXINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenoxy)ethyl)-N2-(1-phenylethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


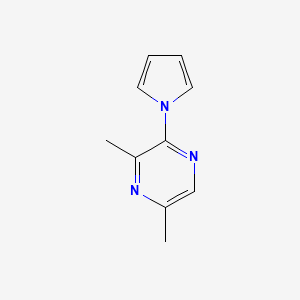
![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)
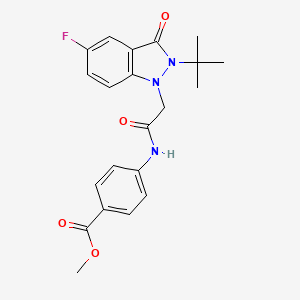
![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)

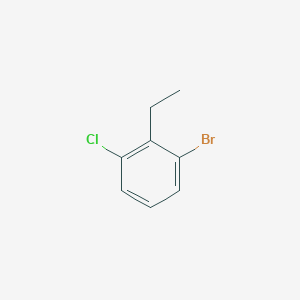
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)
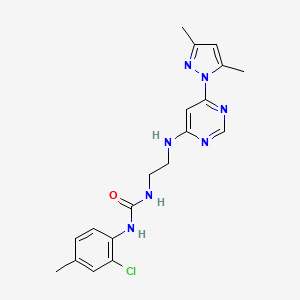
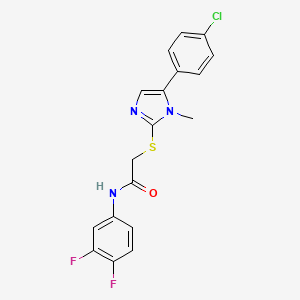
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)
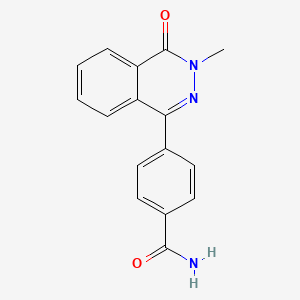
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)
